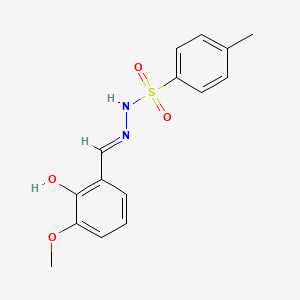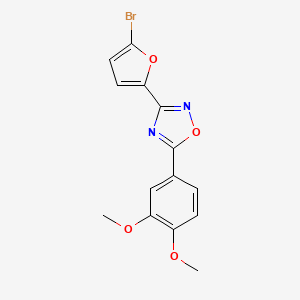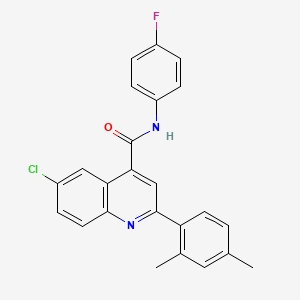![molecular formula C19H28N2O B5971490 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5971490.png)
1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone, also known as MEP or 4-MEC, is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug and is not approved for medical use. MEP is a popular research chemical that is used in various scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone acts as a stimulant by increasing the levels of dopamine and serotonin in the brain. It does this by inhibiting the reuptake of dopamine and releasing serotonin from the presynaptic neurons. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which results in increased neuronal activity and stimulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone are similar to those of other stimulant drugs such as cocaine and amphetamines. It increases heart rate, blood pressure, and body temperature. It also causes euphoria, increased energy, and alertness. However, it can also cause anxiety, agitation, and paranoia at higher doses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone in lab experiments are its relatively simple synthesis method and its ability to act as a dopamine reuptake inhibitor and serotonin releaser. This makes it a useful tool for studying the central nervous system and potential therapeutic applications. However, its limitations include its potential for abuse and the lack of long-term safety data.
Orientations Futures
There are several potential future directions for research on 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as depression and Parkinson's disease. Another area of interest is its potential as an analgesic drug for the treatment of pain. Additionally, further research is needed to understand the long-term safety and potential for abuse of 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone.
Méthodes De Synthèse
The synthesis of 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 4-methylpropiophenone with 3-methylcyclohexylamine and paraformaldehyde in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone. The synthesis of 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone is commonly used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine reuptake inhibitor and a serotonin releaser. This makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. Additionally, 1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone has been found to have analgesic properties and may be useful in the treatment of pain.
Propriétés
IUPAC Name |
1-[4-[4-(3-methylcyclohexyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-15-4-3-5-19(14-15)21-12-10-20(11-13-21)18-8-6-17(7-9-18)16(2)22/h6-9,15,19H,3-5,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTRUHLJEHMXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-(3-Methylcyclohexyl)piperazin-1-yl]phenyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B5971433.png)
![N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5971437.png)

![ethyl {2-[5-({[2-(1H-imidazol-1-yl)ethyl]amino}carbonyl)-2-thienyl]-1-pyrrolidinyl}acetate](/img/structure/B5971448.png)
![1-[(1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5971449.png)

![8-({[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5971466.png)
![1-(1-azocanyl)-3-{2-methoxy-5-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}-2-propanol](/img/structure/B5971475.png)
![N-(2,3-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5971478.png)
![2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B5971502.png)
![9-methyl-3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B5971507.png)
![7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971509.png)